molecular formula C8H6F3N3 B11901199 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

Cat. No.: B11901199
M. Wt: 201.15 g/mol
InChI Key: MTIAKFMVEKYOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine (CAS 185133-82-8) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure in pharmaceutical development, and its derivatives demonstrate a wide range of biological activities. The presence of both an electron-withdrawing trifluoromethyl group and an amine functional group on the core structure makes this compound a versatile building block for designing potential therapeutic agents. Research indicates that imidazo[1,2-a]pyridine derivatives are promising scaffolds in developing targeted therapies, such as FLT3 inhibitors for acute myeloid leukemia and selective COX-2 inhibitors for anti-inflammatory applications . The trifluoromethyl group is a key motif in agrochemical and pharmaceutical compounds due to its ability to enhance metabolic stability, membrane permeability, and binding affinity . This product is intended for research purposes as a key intermediate in the synthesis of more complex molecules for biological evaluation. Store in a cool, dark place, sealed in a dry environment at 2-8°C . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-3-6(12)7-13-1-2-14(7)4-5/h1-4H,12H2

InChI Key

MTIAKFMVEKYOML-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Steps

  • Reagents : Bromoacetaldehyde diethyl acetal (1.2 eq), 2-amino-5-trifluoromethylpyridine (1 eq), 1 M HCl (excess), ethanol.

  • Conditions : Reflux for 1–2 hours, then cool to room temperature.

  • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

Key Data

ParameterValueSource
Yield75.8–79.4%
SolventEthanol
Reaction Time1–2 hours (reflux)
Chromatography Mobile PhasePE:EA = 2:1

Advantages : High yield, scalable. Limitations : Requires precise control of acid concentration to avoid side reactions.

Bromination and Amination via Palladium-Catalyzed Coupling

This two-step process involves bromination of the imidazo core followed by Buchwald-Hartwig amination to introduce the amine.

Step 1: Bromination

  • Reagents : NBS (1.2 eq), CH₃CN.

  • Conditions : Stir at 30°C for 5 hours.

  • Product : 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (assumed regioselectivity).

Step 2: Amination

  • Reagents : Palladium catalyst (e.g., methanesulfonato-palladium complex), amine (1.5 eq), t-BuONA (2.7 eq).

  • Conditions : Tert-Amyl alcohol, 90°C, 12 hours under N₂.

  • Product : 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine.

Key Data

ParameterValueSource
Bromination Yield~75% (estimated)
Amination Yield~60–70% (based on analogs)
Catalyst Loading0.1 eq

Metal-Free Cycloisomerization with Subsequent Functionalization

This method leverages NaOH-promoted cycloisomerization of N-propargyl pyridinium salts, followed by halogenation and amination.

Step 1: Cycloisomerization

  • Reagents : N-Propargyl pyridinium bromide derivative (1 eq), NaOH (1 eq).

  • Conditions : Aqueous solution, room temperature, 2 minutes.

  • Product : 6-Trifluoromethylimidazo[1,2-a]pyridine (if nitro group present).

Step 2: Nitro Reduction and Amination

  • Reduction : H₂/Pd-C or Fe/HCl.

  • Amination : Analogous to Step 2 in Method 2.

Key Data

ParameterValueSource
Cycloisomerization YieldQuantitative (near 100%)
Space-Time Yield10.9 g L⁻¹ min⁻¹

Advantages : Environmentally friendly, rapid. Limitations : Requires prior installation of nitro group.

Microwave-Assisted Imine Reduction

This method involves microwave-assisted synthesis of imine intermediates followed by reduction to amines.

Reaction Steps

  • Imine Formation : Imidazo[1,2-a]pyridine-2-carbaldehyde + amine + MgSO₄ in EtOH.

  • Microwave Heating : 200 W, 80–85°C, 40–120 minutes.

  • Reduction : NaBH₃CN/THF or catalytic hydrogenation.

Key Data

ParameterValueSource
Imine Yield50–75%
Reduction Yield~80–90%

Advantages : Accelerated reaction times. Limitations : Requires specific microwave equipment.

Comparative Analysis of Methods

MethodYield (%)ScalabilityGreen MetricsKey References
Bromoacetaldehyde/HCl75–80HighModerate
Pd-Catalyzed Amination60–70ModerateLow
Metal-Free Cycloisomerization100Very HighExcellent
Microwave-Assisted50–75LowModerate

Notes :

  • Metal-Free Cycloisomerization (Method 3) offers the highest efficiency and sustainability but requires pre-functionalized starting materials.

  • Bromoacetaldehyde/HCl (Method 1) is the most established route for 6-trifluoromethyl derivatives.

  • Pd-Catalyzed Amination (Method 2) provides flexibility in amine selection but incurs higher costs.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a compound of significant interest in medicinal chemistry, particularly for its applications in cancer therapy and as a kinase inhibitor. This article explores its scientific research applications, highlighting key findings, case studies, and synthesizing data in tabular format.

Anticancer Activity

Research has demonstrated that compounds derived from imidazo[1,2-a]pyridine structures exhibit significant anticancer properties. A study focused on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed promising results as PI3Kα inhibitors, which are crucial in cancer cell proliferation and survival. Among the synthesized compounds, one exhibited submicromolar inhibitory activity against several tumor cell lines, highlighting the potential of imidazo[1,2-a]pyridine derivatives in oncology .

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives have also been explored as inhibitors of specific kinases involved in cancer progression. For instance, a series of imidazo[1,2-a]pyridine-thiophene derivatives were identified as effective FLT3 inhibitors. These compounds showed equal potency against various FLT3 mutations associated with acute myeloid leukemia (AML), indicating their potential as targeted therapies for resistant forms of AML .

Table of Anticancer Activity

CompoundTarget KinaseIC50 (μM)Cell Line Tested
13kPI3Kα0.09 - 0.43Various Tumor Lines
5oFLT30.52 - 0.57MOLM14 (FLT3-ITD D835Y/F691L)

Antifungal and Insecticidal Properties

Beyond anticancer effects, trifluoromethyl pyrimidine derivatives have shown antifungal and insecticidal activities. A recent study synthesized novel trifluoromethyl pyrimidine derivatives bearing an amide moiety and evaluated them for antifungal properties against several pathogens. Some compounds demonstrated significant antifungal activity comparable to established fungicides .

Case Study: Antifungal Activity

In vitro tests revealed that certain compounds exhibited excellent antifungal activity against Botrytis cinerea and Sclerotinia sclerotiorum, with inhibition rates exceeding those of standard treatments.

Table of Biological Activities

Activity TypeCompoundInhibition Rate (%)Target Organism
Antifungal5b96.76Botrytis cinerea
Insecticidal5jModerateMythimna separata

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Modifications and Similarity Scores

Compound Name Substituents (Positions) Similarity Score Key Properties/Applications Reference
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid -CF₃ (6), -COOH (2) 0.87 Increased polarity, potential solubility enhancement
2-Methylimidazo[1,2-a]pyridin-8-amine -CH₃ (2), -NH₂ (8) 0.98 High structural similarity, reduced lipophilicity
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine -CF₃ (6), -Cl (8) 0.89 Enhanced halogen bonding, antitrypanosomal activity
7-Iodo-3-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine -CF₃ (6), -I (7), -CH₃ (3), -NH₂ (8) N/A Potential radiopharmaceutical applications

Substituent Impact Analysis

  • Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability due to its electron-withdrawing nature and lipophilicity. Compounds with -CF₃ at position 6 show superior pharmacokinetic profiles compared to nitro (-NO₂) or bromo (-Br) analogs .
  • Amine (-NH₂): The amine at position 8 facilitates hydrogen bonding with biological targets, crucial for anti-fibrotic and antitrypanosomal activities .
  • Halogens (Cl, Br, I): Chlorine or bromine at position 8 improves antitrypanosomal potency but may reduce solubility.

Physicochemical Properties

Selected Data from Experimental Studies

Compound Melting Point (°C) HPLC Purity (%) Solubility (Aqueous) Reference
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine Not reported >95 Moderate
6-Chloro-N-(4-methoxyphenyl)-3-nitroimidazo[1,2-a]pyridin-8-amine 228 99 Low
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine 150 99 Low
6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Not reported 99 High

Key Observations

  • The trifluoromethyl group marginally improves aqueous solubility compared to nitro or halogenated analogs but is less polar than carboxylic acid derivatives .
  • High HPLC purity (>95%) is consistent across analogs, reflecting robust synthetic protocols .

Common Strategies for Imidazo[1,2-a]pyridine Derivatives

Cyclization: Reaction of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone in ethanol yields the core structure .

Cross-Coupling : Suzuki-Miyaura reactions introduce aryl/alkynyl groups at position 6 (e.g., 2-furyl, phenyl) .

Functionalization : Boc protection of the amine group (e.g., tert-butyl carbamate) enables selective modifications .

  • Nitration followed by trifluoromethylation via Ullmann coupling.
  • Palladium-catalyzed introduction of -CF₃ using trifluoromethyl boronic acids .

Comparative Pharmacological Profiles

Compound Biological Activity IC₅₀ / Efficacy Reference
6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine Anti-fibrotic (NIH/3T3 cells) Not quantified
6-Chloro-3-nitro-8-(2-trifluoromethylphenyl)imidazo[1,2-a]pyridine Antitrypanosomal (Trypanosoma brucei) IC₅₀ = 0.12 µM
8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide Kinase inhibition IC₅₀ = 0.8 µM

Activity Trends

  • Nitroimidazoles (e.g., compound 21 in ) exhibit potent antitrypanosomal activity but may pose genotoxicity risks.
  • Carboxamide derivatives (e.g., compound 38 in ) show kinase inhibition, suggesting versatility in target engagement.
  • The trifluoromethyl group in the target compound balances potency and safety, avoiding nitro-associated toxicity .

Biological Activity

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique trifluoromethyl group and imidazo[1,2-a]pyridine scaffold, has been investigated for its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine is C8_{8}H6_{6}F3_{3}N3_{3}. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity. The imidazo[1,2-a]pyridine structure is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Properties

Research indicates that compounds featuring the imidazo[1,2-a]pyridine scaffold exhibit significant anticancer activities. For instance, studies have shown that derivatives of this scaffold can act as inhibitors of specific kinases involved in cancer progression. In particular, 6-(trifluoromethyl) derivatives have been explored for their inhibitory effects on FMS-like tyrosine kinase 3 (FLT3), which is a critical target in acute myeloid leukemia (AML) therapy.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTargetIC50 (µM)Mechanism of Action
Compound 5oFLT3-ITD0.52Type-I inhibitor
CMP3aNEK2Not specifiedKinase inhibition
6-(Trifluoromethyl) derivativeVarious kinasesVariesMulti-target inhibition

Neurological Effects

In addition to its anticancer properties, 6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine has been studied for its potential effects on the central nervous system. It has been identified as a positive allosteric modulator of AMPA receptors, which play a crucial role in synaptic transmission and plasticity. This mechanism suggests potential applications in treating cognitive disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of imidazo[1,2-a]pyridine derivatives is heavily influenced by their structural modifications. The presence of the trifluoromethyl group at the 6-position significantly enhances the compound's potency against various targets compared to other substitutions.

Table 2: Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives

Substitution PositionSubstituent TypeBiological Activity
6TrifluoromethylIncreased potency against kinases
8AminoModulation of AMPA receptor function
5NitroAltered electronic properties affecting binding

Case Studies

A notable study published in Nature examined the efficacy of imidazo[1,2-a]pyridine derivatives in AML models. Compound 5o demonstrated potent anti-proliferative effects across multiple FLT3 mutant cell lines with GI50 values ranging from 0.52 to 0.57 µM. This study highlights the therapeutic promise of targeting FLT3 mutations with these compounds.

Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The results indicated that certain derivatives could enhance AMPA receptor activity, suggesting potential benefits for cognitive function.

Q & A

Q. Key Data :

MethodYield (%)Catalyst/ReagentsReference
Suzuki coupling (CF3_3)9–30Pd(PPh3_3)4_4, K3_3PO4_4
Halogen exchange60–88I2_2, CuO

Basic: Which spectroscopic techniques are critical for characterizing 6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine?

  • 1^1H/13^{13}C NMR : Assigns substituent positions and confirms scaffold integrity. For example, aromatic protons in 2,6-disubstituted derivatives show distinct shifts at δ 7.2–8.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C8_8H6_6F3_3N3_3: 201.15 g/mol) .
  • X-ray Crystallography : Resolves regiochemical ambiguities, as demonstrated for 6-bromo analogs .

Advanced: How can Suzuki-Miyaura cross-coupling be optimized for 6-substituted imidazo[1,2-a]pyridines?

Q. Optimization Factors :

  • Catalyst Selection : Pd(PPh3_3)4_4 outperforms Pd(OAc)2_2 in polar solvents (e.g., THF/H2_2O), yielding 30% for phenylboronic acid coupling .
  • Base Choice : K3_3PO4_4 (2M) enhances reactivity compared to Na2_2CO3_3, reducing side reactions .
  • Purification : Preparative HPLC (pH 9, acetonitrile/water) achieves >99% purity for intermediates .

Challenges : Low yields (9–30%) due to steric hindrance from the trifluoromethyl group. Mitigation includes using excess boronic acid (1.5–2 eq) .

Advanced: How are regioselectivity challenges addressed during substitution on the imidazo[1,2-a]pyridine core?

  • Directed Metalation : Use of directing groups (e.g., -NH2_2) to control substitution at C6/C8 positions .
  • Protection/Deprotection : Temporary protection of the amine group (-NHBoc) prevents undesired side reactions during halogenation .
  • Computational Modeling : DFT studies predict reactive sites, guiding experimental design for regioselective trifluoromethylation .

Basic: How does the trifluoromethyl group influence physicochemical properties?

  • Lipophilicity : Increases logP by ~0.5–1.0 units, enhancing membrane permeability .
  • Metabolic Stability : CF3_3 reduces oxidative metabolism, prolonging half-life in vivo .
  • Electron-Withdrawing Effects : Polarizes the scaffold, affecting π-π stacking in protein binding .

Advanced: How should contradictory biological activity data in literature be analyzed?

Q. Systematic Approach :

Purity Assessment : Compare HPLC data (e.g., 95% vs. 99% purity impacts IC50_{50} values) .

Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or incubation times alters results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.